![molecular formula C15H19N3O4 B15147349 (1R,2S)-2-{[2-(phenylcarbamoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B15147349.png)
(1R,2S)-2-{[2-(phenylcarbamoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-[(PHENYLCARBAMOYL)AMINOCARBAMOYL]CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(PHENYLCARBAMOYL)AMINOCARBAMOYL]CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the carboxylic acid group, and subsequent functionalization with phenylcarbamoyl and aminocarbamoyl groups. Common reagents used in these reactions include cyclohexanone, phenyl isocyanate, and ammonia. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1R,2S)-2-[(PHENYLCARBAMOYL)AMINOCARBAMOYL]CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines.
Substitution: The phenylcarbamoyl and aminocarbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学的研究の応用
(1R,2S)-2-[(PHENYLCARBAMOYL)AMINOCARBAMOYL]CYCLOHEXANE-1-CARBOXYLIC ACID has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (1R,2S)-2-[(PHENYLCARBAMOYL)AMINOCARBAMOYL]CYCLOHEXANE-1-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
類似化合物との比較
Similar Compounds
(1R,2S)-2-[(PHENYLCARBAMOYL)AMINOCARBAMOYL]CYCLOHEXANE-1-CARBOXYLIC ACID: shares similarities with other carbamoyl-substituted cyclohexane derivatives.
(1R,2S)-2-[(PHENYLCARBAMOYL)AMINOCARBAMOYL]CYCLOHEXANE-1-CARBOXYLIC ACID: can be compared to compounds like cyclohexane-1,2-dicarboxylic acid and its derivatives.
Uniqueness
The uniqueness of (1R,2S)-2-[(PHENYLCARBAMOYL)AMINOCARBAMOYL]CYCLOHEXANE-1-CARBOXYLIC ACID lies in its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial purposes.
特性
分子式 |
C15H19N3O4 |
|---|---|
分子量 |
305.33 g/mol |
IUPAC名 |
(1R,2S)-2-[(phenylcarbamoylamino)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H19N3O4/c19-13(11-8-4-5-9-12(11)14(20)21)17-18-15(22)16-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,17,19)(H,20,21)(H2,16,18,22)/t11-,12+/m0/s1 |
InChIキー |
ORQOZKVDQYLLTO-NWDGAFQWSA-N |
異性体SMILES |
C1CC[C@H]([C@H](C1)C(=O)NNC(=O)NC2=CC=CC=C2)C(=O)O |
正規SMILES |
C1CCC(C(C1)C(=O)NNC(=O)NC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


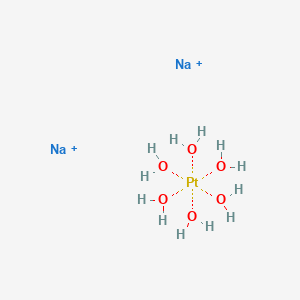
![1-(3-chloro-4-methylphenyl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B15147277.png)
![[(Furan-2-yl)(phenyl)methyl]hydrazine](/img/structure/B15147282.png)
![6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3'-bipyridine-5-carbonitrile](/img/structure/B15147285.png)
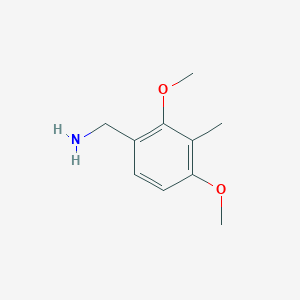
![[(2-Methylfuran-3-yl)methyl]hydrazine](/img/structure/B15147296.png)
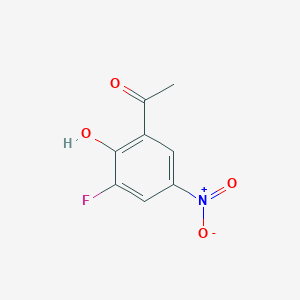
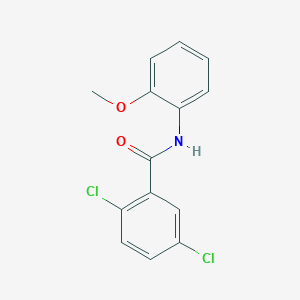

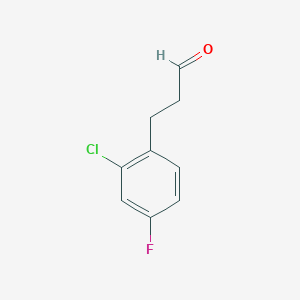
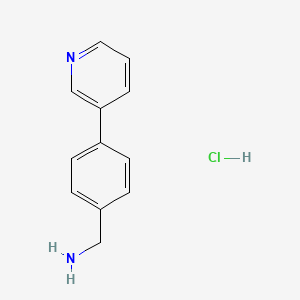
![S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride](/img/structure/B15147358.png)
![N'-[2-(1H-indol-1-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B15147370.png)
![5-[(2-Methylpropanoyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B15147372.png)
